REACTION_CXSMILES
|
C(OCC)C.O[CH:7]([CH2:13][C:14]([CH2:17][Si](C)(C)C)=[C:15]=[CH2:16])[CH2:8][CH2:9][C:10](=[O:12])[CH3:11].FC(F)(F)S(O[Si](C)(C)C)(=O)=O.O>C(OCC)(=O)C>[CH3:11][C:10]12[O:12][CH:7]([CH2:8][CH2:9]1)[CH2:13][C:14](=[CH2:17])[C:15]2=[CH2:16]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
OC(CCC(C)=O)CC(=C=C)C[Si](C)(C)C
|
Name
|
|
Quantity
|
64.7 μL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
While stirring at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
While stirring the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was slowly increased to room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring for about 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the remaining material was purified with column chromatography (EtOAc/n-hexane=1/5)
|
Name
|
|
Type
|
product
|
Smiles
|
CC12C(C(CC(CC1)O2)=C)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |